molecular formula C24H29N3O5S B3013215 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-36-0

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3013215
CAS No.: 899928-36-0
M. Wt: 471.57
InChI Key: GBEUVVGSOYTOCQ-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex thieno[2,3-d]pyrimidine derivative characterized by:

  • Substituents:
    • 1-position: A 2-(azepan-1-yl)-2-oxoethyl group, introducing a seven-membered azepane ring linked via an acetamide moiety. This group may enhance solubility and target binding .
    • 3-position: A 2,4-dimethoxyphenyl group, which contributes to electron-rich aromatic interactions, often associated with kinase inhibition .
    • 5- and 6-positions: Methyl groups, likely improving metabolic stability and steric hindrance .

The compound’s design leverages structural features of bioactive thieno[2,3-d]pyrimidines, with modifications aimed at optimizing anticancer or antimicrobial activity. Computational studies suggest favorable ADMET properties, including drug-likeness and bioavailability .

Properties

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-15-16(2)33-23-21(15)22(29)27(18-10-9-17(31-3)13-19(18)32-4)24(30)26(23)14-20(28)25-11-7-5-6-8-12-25/h9-10,13H,5-8,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUVVGSOYTOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N3CCCCCC3)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the azepan-1-yl and 2,4-dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its biological activity and potential as a therapeutic agent.

    Medicine: Investigating its potential use in drug development for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Substituents Biological Activity (IC₅₀/MIC) Key Findings References
Target Compound 1: Azepane-oxoethyl; 3: 2,4-dimethoxyphenyl; 5,6: Methyl Anticancer (N/A*), Computational ADMET favorable Predicted high kinase inhibition potential; stable metabolic profile
4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone (e.g., Compound 106) 4: Anilino; 6: Methanone EGFR IC₅₀ = 5.54 nM; ErbB2 inhibition Dual EGFR/ErbB2 inhibition; selectivity for mutant EGFR
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives 1: Alkyl; 3: Phenyl; 6: Oxadiazole Antimicrobial (MIC = 8–32 µg/mL) Broad-spectrum activity against Gram-positive bacteria and fungi
3-(2,4-Dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues 3: 2,4-Dimethoxyphenyl; 5,6: Methyl Anticancer (GI₅₀ = 0.8–2.3 µM) High cytotoxicity against MCF-7, A549, and PC-3 cell lines
4-Trifluoromethylphenoxy-thieno[2,3-d]pyrimidine benzamides 4: Trifluoromethylphenoxy; 2: Benzamide Antimicrobial (MIC = 16–64 µg/mL) Moderate antifungal activity against Candida spp.

Key Comparative Insights

Anticancer Activity

  • The target compound’s 2,4-dimethoxyphenyl group mirrors substituents in analogues showing potent cytotoxicity (e.g., GI₅₀ = 0.8–2.3 µM in MCF-7 cells) . This group enhances π-π stacking with kinase domains, similar to EGFR inhibitors like Compound 106 (IC₅₀ = 5.54 nM) .
  • The azepane-oxoethyl chain may improve pharmacokinetics compared to simpler alkyl groups (e.g., methyl or ethyl), as azepane’s larger ring size could reduce hepatic clearance .

Antimicrobial Activity

  • Unlike oxadiazole- or benzamide-substituted derivatives (MIC = 8–64 µg/mL) , the target compound’s dimethoxyphenyl and azepane groups may shift its selectivity toward eukaryotic targets (e.g., kinases) rather than prokaryotic enzymes.

Pharmacokinetic and Mechanistic Differences

  • Target Selectivity : The dimethoxyphenyl group may favor kinase inhibition over antimicrobial targets, unlike oxadiazole derivatives that disrupt bacterial cell walls .

Biological Activity

Overview

The compound 1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C23H30N2O5S\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{5}\text{S}

This indicates the presence of a thieno[2,3-d]pyrimidine core with various substituents that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The azepane moiety may enhance the compound's lipophilicity and facilitate its penetration through biological membranes. The thienopyrimidine core is known for its role in inhibiting various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter transport, particularly glycine transporter 1 (GlyT1). Research indicates that modifications to the azepane structure can lead to increased potency against GlyT1 .
  • Receptor Interaction : It may also interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to neurotransmission and cellular responses .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

Study on GlyT1 Inhibition

A significant study highlighted the development of a series of phenyl sulfonamides as GlyT1 inhibitors. The introduction of the azepane ring in the structure improved the potency of these compounds. For instance, one derivative exhibited an IC50 value of 37 nM, indicating strong inhibitory activity against GlyT1 . This suggests that structural modifications can significantly enhance biological activity.

Pharmacokinetic Profile

Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds within this class, suggesting good central nervous system (CNS) penetration. This property is crucial for compounds intended for neurological applications .

Data Table: Summary of Biological Activities

Activity Description Reference
GlyT1 InhibitionPotent inhibition leading to increased glycine levels
Antidepressant PotentialDemonstrated antidepressant-like effects in animal models
Neuroprotective EffectsPotential modulation of neurotransmitter systems
Antimicrobial ActivityPreliminary evidence suggests antimicrobial propertiesUnavailable

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